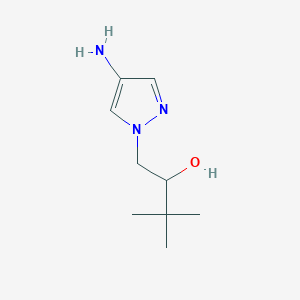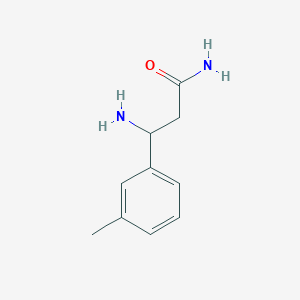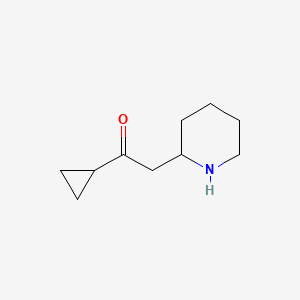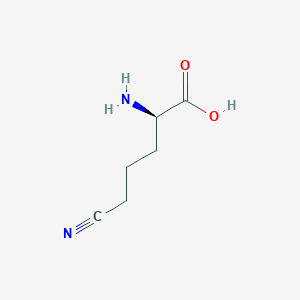![molecular formula C8H13ClO2S B13316502 2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.5]decane](/img/structure/B13316502.png)
2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.5]decane is an organic compound with the molecular formula C9H15ClO2S. It is a spiro compound, meaning it has a unique structure where two rings are connected through one common atom. This compound is known for its applications in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.5]decane typically involves the reaction of 2-chloromethyl-1,4-dioxaspiro[4.5]decane with hydrochloric acid under heating conditions . This method is relatively straightforward and yields the desired compound efficiently.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The reaction conditions are optimized to maintain safety and efficiency, often involving controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.5]decane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the sulfur atom in the compound.
Scientific Research Applications
2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.5]decane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.5]decane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved may include enzyme inhibition or activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-8-methyl-1,4-dioxaspiro[4.5]decane
- 2-Chloromethyl-6-isopropyl-9-methyl-1-oxa-4-thiaspiro[4.5]decane
Uniqueness
2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.5]decane is unique due to its specific spiro structure and the presence of both oxygen and sulfur atoms in the ring system. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C8H13ClO2S |
|---|---|
Molecular Weight |
208.71 g/mol |
IUPAC Name |
3-(chloromethyl)-1,4-dioxa-9-thiaspiro[4.5]decane |
InChI |
InChI=1S/C8H13ClO2S/c9-4-7-5-10-8(11-7)2-1-3-12-6-8/h7H,1-6H2 |
InChI Key |
AUUGYZMNAWELEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CSC1)OCC(O2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(1,3-Dimethyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13316448.png)

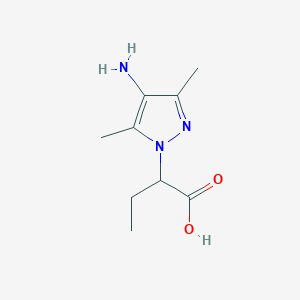


![tert-butyl (1R,2S,4S,5R)-7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B13316473.png)
